Mastoparan B

Vue d'ensemble

Description

Mastoparan B is a biologically active peptide found in the venom of the black-bellied hornet, Vespa basalis. This compound is part of the mastoparan family, which consists of linear cationic α-helical peptides. This compound is known for its wide range of biological activities, including antimicrobial, hemolytic, and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Mastoparan B can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound can be achieved through recombinant DNA technology. This involves the insertion of the gene encoding this compound into a suitable expression system, such as Escherichia coli. The peptide is then expressed, harvested, and purified using techniques like affinity chromatography and HPLC .

Analyse Des Réactions Chimiques

Types of Reactions: Mastoparan B undergoes various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s methionine residues, affecting its biological activity.

Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

Substitution: Amino acid residues in this compound can be substituted to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted analogs of this compound, each with distinct biological activities .

Applications De Recherche Scientifique

Mastoparan B has numerous applications in scientific research:

Chemistry: Used as a model peptide for studying peptide-membrane interactions and peptide synthesis techniques.

Biology: Investigated for its role in cell signaling, particularly in mast cell degranulation and G protein activation.

Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Mécanisme D'action

Mastoparan B exerts its effects primarily through interaction with cell membranes and activation of G proteins. It promotes the degranulation of mast cells by stimulating the GTPase activity of G protein subunits, leading to the release of histamine and other mediators. Additionally, this compound activates phospholipase A2, C, and D, which play roles in signal transduction and lipid metabolism .

Comparaison Avec Des Composés Similaires

Mastoparan B can be compared with other mastoparans and similar peptides:

Mastoparan-L: Another peptide from the mastoparan family, known for its ability to activate G proteins and induce mast cell degranulation.

Parapolybia-MP: Exhibits high antimicrobial activity with low hemolytic activity, making it a promising candidate for therapeutic applications.

Dominulin A and B: These peptides have high antimicrobial activity and low hemolytic activity, similar to this compound.

Uniqueness: this compound is unique due to its potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as its ability to induce mast cell degranulation and activate multiple phospholipases .

Activité Biologique

Mastoparan B (MP-B) is a cationic and amphipathic peptide derived from wasp venom, specifically from the species Vespa basalis. This peptide has garnered attention for its diverse biological activities, including antimicrobial, hemolytic, and anticancer properties. This article synthesizes recent findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

1. Structural Characteristics

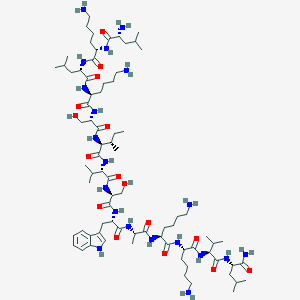

This compound is characterized by its amphipathic structure, which allows it to interact effectively with lipid membranes. This property is crucial for its biological functions, particularly in membrane disruption and cell lysis. The peptide consists of 14 amino acids, exhibiting a helical conformation that enhances its interaction with cellular membranes.

2. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a variety of Gram-positive and Gram-negative bacteria.

Efficacy Against Microbial Strains

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Enterococcus faecalis | 3.3 mg/mL |

| Bacillus subtilis | 3.3 mg/mL |

| Shigella flexneri | 6.25 mg/mL |

| Escherichia coli O157:H7 | 16 μg/mL |

| Staphylococcus aureus | 32 μg/mL |

Studies indicate that MP-B exhibits lower MIC values compared to many conventional antibiotics, suggesting its potential as a therapeutic agent against multidrug-resistant strains . The mechanism of action involves membrane permeabilization, leading to cell lysis and death .

3. Hemolytic Activity

While this compound shows promising antimicrobial activity, its hemolytic effects on red blood cells (RBCs) are also significant. Hemolytic activity is a critical factor in assessing the safety profile of peptides for therapeutic use.

Hemolytic Activity Data

| Activity Level | EC50 (μM) | Description |

|---|---|---|

| High Hemolytic | ≤100 | Significant hemolysis observed |

| Moderate Hemolytic | 100 < EC50 ≤ 400 | Moderate hemolysis observed |

| Low Hemolytic | >400 | Minimal hemolysis observed |

Research indicates that MP-B has a low hemolytic activity at concentrations exceeding 400 μM, making it suitable for further development as an antimicrobial agent with reduced toxicity to human cells .

4. Anticancer Properties

Recent studies have explored the anticancer potential of this compound, revealing its effectiveness against various cancer cell lines.

Cell Line Sensitivity

| Cancer Cell Type | IC50 (μM) |

|---|---|

| Breast Cancer | 20–24 |

| Myeloma | ~11 |

| Leukemia | ~8-9.2 |

This compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer therapeutic . The peptide induces cell death through a lytic mechanism and has been shown to enhance the efficacy of chemotherapeutics like gemcitabine in mouse models .

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : MP-B interacts with lipid bilayers, leading to pore formation and subsequent cell lysis.

- Activation of Immune Responses : MP-B can activate mast cells via G-protein-coupled receptors, enhancing immune responses against infections .

- Synergistic Effects : It has been shown to work synergistically with other drugs to enhance their anticancer effects .

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H138N20O16/c1-14-47(12)64(98-75(111)61(41-100)94-70(106)55(29-19-23-33-81)90-73(109)58(37-44(6)7)92-69(105)54(28-18-22-32-80)88-67(103)51(83)35-42(2)3)78(114)97-63(46(10)11)77(113)95-60(40-99)74(110)93-59(38-49-39-85-52-26-16-15-25-50(49)52)72(108)86-48(13)66(102)87-53(27-17-21-31-79)68(104)89-56(30-20-24-34-82)71(107)96-62(45(8)9)76(112)91-57(65(84)101)36-43(4)5/h15-16,25-26,39,42-48,51,53-64,85,99-100H,14,17-24,27-38,40-41,79-83H2,1-13H3,(H2,84,101)(H,86,108)(H,87,102)(H,88,103)(H,89,104)(H,90,109)(H,91,112)(H,92,105)(H,93,110)(H,94,106)(H,95,113)(H,96,107)(H,97,114)(H,98,111)/t47-,48-,51+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFBOCKFBVQQKB-LTKSBDBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H138N20O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160142 | |

| Record name | Mastoparan B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1612.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137354-65-5 | |

| Record name | Mastoparan B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137354655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mastoparan B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.